10-(p-Chlorophenoxy)phenoxarsine
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Overview
Description
10-(p-Chlorophenoxy)phenoxarsine is an organoarsenic compound with the chemical formula C18H12AsClO2. It is known for its applications as a herbicide, insecticide, fungicide, and stabilizer additive for polyvinyl chloride . The compound is characterized by its white crystalline solid form, which is soluble in various organic solvents but has low solubility in water .
Preparation Methods
10-(p-Chlorophenoxy)phenoxarsine can be synthesized by reacting 10,10’-oxybisphenoxarsine with p-chlorophenol in the presence of an inert water-immiscible liquid reaction medium, such as benzene . The reaction is typically carried out at temperatures ranging from 80°C to 250°C, with 90°C being the preferred temperature . The reaction proceeds under atmospheric pressure, and the use of an inert liquid carrier helps in better dispersion and contacting of the reactants .
For industrial production, a method involves stirring and heating 10-chlorophenoxarsine in a sodium hydroxide water solution and a solvent to generate 10,10’-oxybiphenoxarsine . This method ensures a high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
10-(p-Chlorophenoxy)phenoxarsine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing products.
Reduction: Reduction reactions can convert it into simpler arsenic compounds.
Substitution: The phenoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include halogens, alkyl radicals, and various phenolic compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-(p-Chlorophenoxy)phenoxarsine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer additive for polyvinyl chloride.
Medicine: Research is ongoing to explore its potential medicinal applications, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 10-(p-Chlorophenoxy)phenoxarsine involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets specific molecular pathways, including those involved in oxidative stress and cellular respiration . Its fungicidal and insecticidal effects are attributed to its ability to interfere with the metabolic processes of fungi and insects .
Comparison with Similar Compounds
10-(p-Chlorophenoxy)phenoxarsine can be compared with other similar compounds, such as:
10-phenoxyphenoxarsine: Similar in structure but lacks the chlorine atom, making it less effective as a herbicide and insecticide.
10-(alkylphenoxy)phenoxarsines: These compounds have alkyl groups instead of the chlorine atom, which alters their chemical properties and applications.
10-(halophenoxy)phenoxarsines: These compounds contain different halogens (e.g., fluorine, bromine, iodine) and exhibit varying degrees of effectiveness as pesticides and stabilizers.
The uniqueness of this compound lies in its specific combination of phenoxy and chlorophenoxy groups, which confer its distinctive chemical and biological properties .
Properties
CAS No. |
27796-63-0 |
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Molecular Formula |
C18H12AsClO2 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
10-(4-chlorophenoxy)phenoxarsinine |
InChI |
InChI=1S/C18H12AsClO2/c20-13-9-11-14(12-10-13)22-19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H |
InChI Key |
OWDFPWVWFHVSOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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